molecular formula C16H18N2O2 B4036688 N-(3-methylpyridin-2-yl)-2-phenoxybutanamide

N-(3-methylpyridin-2-yl)-2-phenoxybutanamide

Cat. No.: B4036688
M. Wt: 270.33 g/mol
InChI Key: FAWQEBZNDYMJMI-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-phenoxybutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenoxybutanamide moiety

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2-phenoxybutanamide typically involves the reaction of 3-methyl-2-aminopyridine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenoxybutanamide moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-methylpyridin-2-yl)-2-phenoxybutanoic acid, while reduction could produce N-(3-methylpyridin-2-yl)-2-phenoxybutanol .

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. It inhibits the activity of enzymes such as FAAH and COX by binding to their active sites. This inhibition prevents the breakdown of fatty acid amides and prostaglandins, leading to increased levels of these molecules and subsequent pain relief and anti-inflammatory effects . The compound’s binding mode and selectivity are influenced by its structural features, such as the pyridine and phenoxybutanamide moieties .

Comparison with Similar Compounds

N-(3-methylpyridin-2-yl)-2-phenoxybutanamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its dual inhibitory action on FAAH and COX, which is not commonly observed in other compounds. This dual action makes it a promising candidate for the development of novel pain-relief medications with enhanced efficacy and reduced side effects .

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-14(20-13-9-5-4-6-10-13)16(19)18-15-12(2)8-7-11-17-15/h4-11,14H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWQEBZNDYMJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=N1)C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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